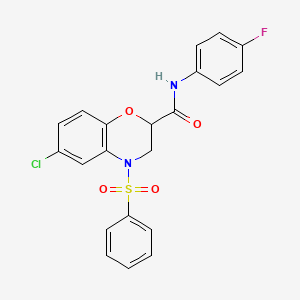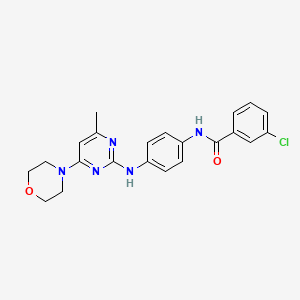![molecular formula C17H19NO3S B11249035 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]thiophene-2-carboxamide](/img/structure/B11249035.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]thiophene-2-carboxamide is a complex organic compound characterized by the presence of a benzodioxepin ring fused with a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dihydro-2H-1,5-benzodioxepin and thiophene-2-carboxylic acid. The key steps in the synthesis may involve:
Formation of the Benzodioxepin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate alkylating agents.
Attachment of the Propyl Chain: This step involves the alkylation of the benzodioxepin ring with a propyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the propyl-substituted benzodioxepin with thiophene-2-carboxylic acid chloride in the presence of a base to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Alkylated thiophene derivatives.
Scientific Research Applications
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
Uniqueness
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]thiophene-2-carboxamide is unique due to its specific combination of a benzodioxepin ring and a thiophene carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19NO3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19NO3S/c1-2-13(18-17(19)16-5-3-10-22-16)12-6-7-14-15(11-12)21-9-4-8-20-14/h3,5-7,10-11,13H,2,4,8-9H2,1H3,(H,18,19) |
InChI Key |
NOHROYUMAVAXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248955.png)
![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B11248956.png)
![N-(2,4-Dimethylphenyl)-2-{[6-(pyridin-3-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11248967.png)
![1,1'-[3-cyclohexyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11248968.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline](/img/structure/B11248973.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11248980.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B11248987.png)

![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11249002.png)

![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B11249018.png)
![N-(4-Ethoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11249026.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B11249047.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11249048.png)
